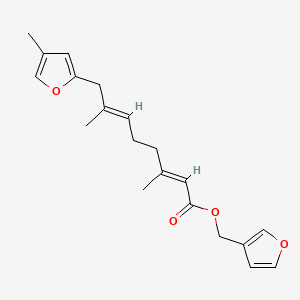
Pleraplysillin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pleraplysillin 2 is a sesquiterpenoid ester derived from the marine sponge Pleraplysilla spinifera. It belongs to the class of furanosesquiterpenoids, which are known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pleraplysillin 2 involves a general approach to 4-methyl-2-substituted-furans, where 4-methyl-2-furyl-lithium acts as the key intermediate . The synthetic route includes the following steps:
- Formation of 4-methyl-2-furyl-lithium.
- Reaction with appropriate reagents to form the desired furanosequiterpenoid structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pleraplysillin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the
Properties
CAS No. |
53492-34-5 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
furan-3-ylmethyl (2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienoate |
InChI |
InChI=1S/C20H24O4/c1-15(9-19-10-17(3)12-23-19)5-4-6-16(2)11-20(21)24-14-18-7-8-22-13-18/h5,7-8,10-13H,4,6,9,14H2,1-3H3/b15-5+,16-11+ |
InChI Key |
WMZXPVNHOWYKDN-SKJRKUQSSA-N |
Isomeric SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/C(=O)OCC2=COC=C2)/C)/C |
Canonical SMILES |
CC1=COC(=C1)CC(=CCCC(=CC(=O)OCC2=COC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















